ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with pyridine-2-carboxylic acid to form the corresponding amide. This intermediate is further reacted with ethyl 5-methyl-1H-pyrazole-4-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(5-((furan-2-ylmethyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate: shares similarities with other compounds that have furan, pyridine, and pyrazole rings.
Furan-2-carboxylic acid derivatives: These compounds also feature the furan ring and are used in various chemical syntheses.
Pyridine-2-carboxamide derivatives: These compounds are known for their biological activities and are used in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-[5-(furan-2-ylmethylcarbamoyl)pyridin-2-yl]-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-18(24)15-11-21-22(12(15)2)16-7-6-13(9-19-16)17(23)20-10-14-5-4-8-26-14/h4-9,11H,3,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYJHTZWAFMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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